REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1N)(=[O:4])=[O:3].[ClH:12].N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>O.Cl[Cu].CC(O)=O>[CH3:1][S:2]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[S:17]([Cl:12])(=[O:19])=[O:18])(=[O:4])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
CuCl2·2H2O
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuCl
|
Quantity
|
3.7 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 0-5° C
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred for 30 minutes at 0-5° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
CUSTOM
|
Details
|
Sulfur dioxide was bubbled through the suspension for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
the diazotized amine was added portionwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
between 0-5° C
|
Type
|
CUSTOM
|
Details
|
Sulfur dioxide was bubbled in continuously until the diazotized amine
|
Type
|
ADDITION
|
Details
|
was added completely
|
Type
|
ADDITION
|
Details
|
After the complete addition of the diazotized amine
|
Type
|
CUSTOM
|
Details
|
bubbling of SO2
|
Type
|
STIRRING
|
Details
|
the green suspension was stirred at 0-5° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
At the end of 3 hours, the suspension was diluted with water (300 mL)
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed three times with 50 mL of water
|
Type
|
CUSTOM
|
Details
|
The product was dried at room temperature in vacuum (30 in. Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=C(C=CC=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |